

An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

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Compound of Interest

Compound Name: 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde

Cat. No.: B106563

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This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identification

2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is an aromatic organic compound characterized by two benzaldehyde units linked by a propoxy chain. The systematic IUPAC name clarifies the connectivity of these fragments.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-[3-(2-Formylphenoxy)propoxy]benzaldehyde
Molecular Formula	C ₁₇ H ₁₆ O ₄
Molecular Weight	284.31 g/mol
SMILES	O=Cc1ccccc1OCCCOc1ccccc1C=O
InChI Key	(Predicted)

Below is a diagram illustrating the two-dimensional chemical structure of the molecule.

Caption: 2D structure of **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde**.

Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not readily available, its properties can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value
Melting Point	Solid at room temperature
Boiling Point	> 300 °C
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform). Insoluble in water.

Synthesis Protocol

A plausible synthetic route for **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde** is via a Williamson ether synthesis. This method involves the reaction of salicylaldehyde with a dihaloalkane in the presence of a base. A similar procedure has been reported for the synthesis of 2-[4-(2-formylphenoxy)butoxy]benzaldehyde[1].

Materials and Methods

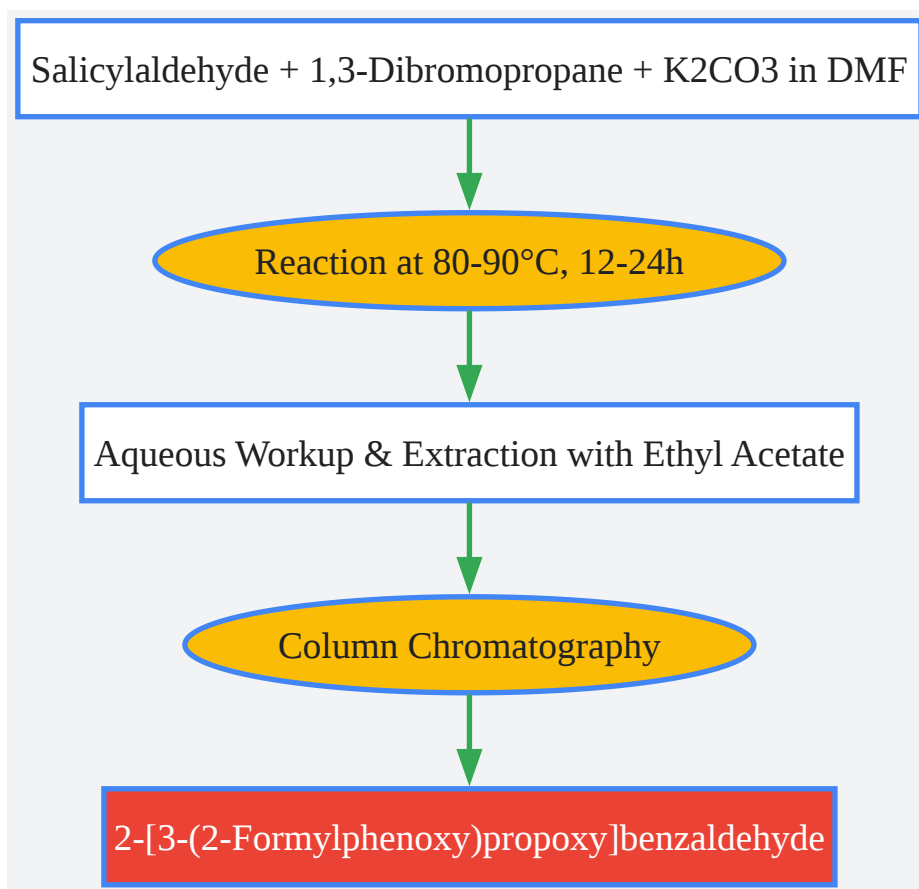
- Salicylaldehyde (2-hydroxybenzaldehyde)
- 1,3-Dibromopropane
- Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate

- Hexane
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Column chromatography setup (silica gel)

Experimental Procedure

- To a solution of salicylaldehyde (2.0 equivalents) in DMF, add potassium carbonate (2.2 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde**.

The following diagram illustrates the proposed synthetic workflow.



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Caption: Proposed synthesis workflow for the target compound.

Spectroscopic Characterization (Expected)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected data is summarized below.

Table 3: Expected Spectroscopic Data

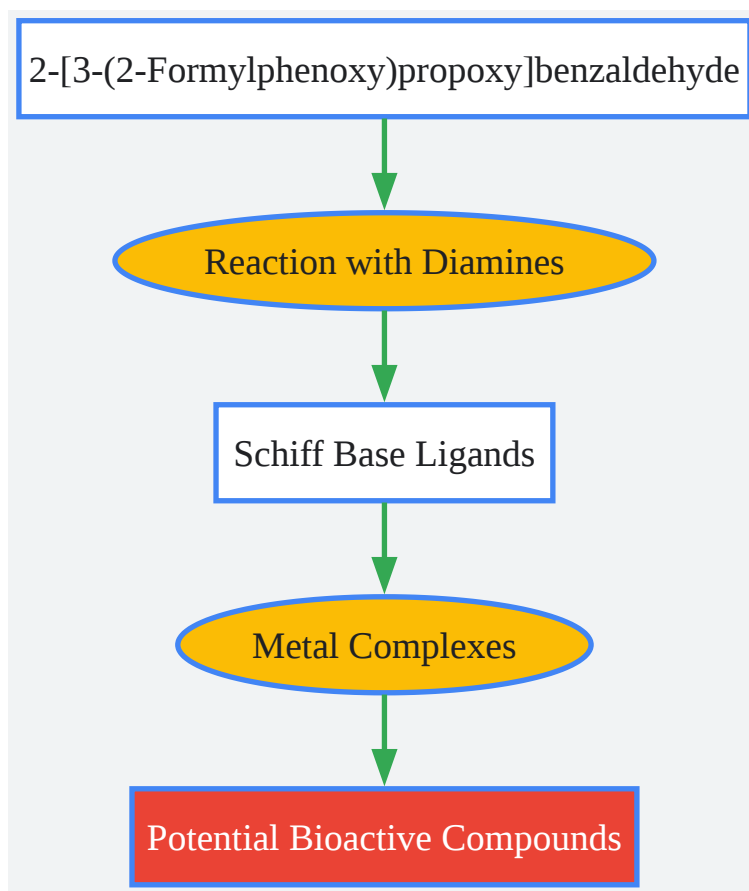
Technique	Expected Data
^1H NMR	Aromatic protons (δ 6.8-7.9 ppm), Aldehyde protons (δ ~10.5 ppm), Methylene protons of the propoxy chain (δ 2.0-4.5 ppm)
^{13}C NMR	Carbonyl carbons (δ ~190 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbons of the propoxy chain (δ 25-70 ppm)
Mass Spec (MS)	$[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ corresponding to the molecular weight
Infrared (IR)	C=O stretch (aldehyde) ~1680-1700 cm^{-1} , C-O-C stretch (ether) ~1250 cm^{-1}

Potential Applications in Drug Development

Benzaldehyde derivatives are known to exhibit a wide range of biological activities. The presence of two aldehyde functionalities and a flexible ether linkage in **2-[3-(2-Formylphenoxy)propoxy]benzaldehyde** makes it an interesting candidate for several applications in drug discovery and development:

- **Schiff Base Ligand Synthesis:** The two aldehyde groups can readily react with primary amines to form Schiff base ligands. These ligands can then be used to chelate various metal ions, forming metal complexes with potential catalytic or therapeutic properties.
- **Macrocyclic Formation:** Intramolecular or intermolecular reactions involving the aldehyde groups could lead to the formation of macrocyclic structures, which are of great interest in medicinal chemistry for their unique binding properties.
- **Antimicrobial and Antifungal Agents:** Many substituted benzaldehydes have demonstrated antimicrobial and antifungal activities. This compound could be screened for similar biological effects.

The logical relationship for its application in generating bioactive compounds is depicted below.



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Caption: Pathway to potential bioactive compounds.

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References

- 1. 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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